4-(1H-Benzo[d]imidazol-2-yl)butan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(14)6-7-11-12-9-4-2-3-5-10(9)13-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMKLYRTTZXHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Pathways of the 4 1h Benzo D Imidazol 2 Yl Butan 2 One Core
Reactivity of the Butanone Moiety: Functional Group Interconversions
The butanone side chain is a key site for functionalization. The carbonyl group and adjacent methylene (B1212753) protons exhibit typical ketone reactivity, enabling various interconversions. A significant reaction pathway involves the condensation of the ketone with aldehydes to form α,β-unsaturated ketones, often referred to as chalcones. This reaction is analogous to the well-documented reactivity of 2-acetylbenzimidazole (B97921), which readily condenses with various aromatic aldehydes. biointerfaceresearch.comresearchgate.net For instance, 1-(1H-benzo[d]imidazol-2-yl)ethanone, a close analog, reacts with different aldehydes to yield arylidine derivatives, which serve as precursors for further cyclizations. researchgate.net
These chalcone-like intermediates are valuable synthons for synthesizing more complex heterocyclic systems like pyrazolines and isoxazoles. biointerfaceresearch.com Beyond condensation, the ketone can undergo standard functional group transformations:
Reduction: The carbonyl group can be reduced to a secondary alcohol (4-(1H-benzo[d]imidazol-2-yl)butan-2-ol) using common reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydroxyl group for further derivatization.
Oxidation: While the ketone itself is resistant to oxidation, the methylene groups can be oxidized under specific conditions, although this is a less common transformation.
Reductive Amination: The ketone can react with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amine derivatives.
A summary of representative transformations of a related benzimidazole (B57391) ketone is presented below.
Table 1: Reactions of 2-Acetylbenzimidazole with Various Aldehydes This table is based on analogous reactions of 2-acetylbenzimidazole and illustrates potential transformations for the butanone moiety.
| Aldehyde | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Benzaldehyde | Base catalyst (e.g., NaOH), Ethanol (B145695) | (E)-1-(1H-benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one | biointerfaceresearch.com |
| 4-Chlorobenzaldehyde | Base catalyst, Ethanol | (E)-1-(1H-benzo[d]imidazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | biointerfaceresearch.com |
Derivatization and Substitution at the Benzimidazole Nitrogen Atom (N-Alkylation, N-Acylation)
The N-H proton of the imidazole (B134444) ring is acidic and can be readily deprotonated by a base, allowing for facile N-alkylation and N-acylation. This derivatization is a common strategy to modify the compound's properties and is often a prerequisite for subsequent cyclization reactions.
N-Alkylation: The reaction with alkyl halides in the presence of a base is a standard method for N-alkylation. researchgate.net The choice of base and solvent can influence the reaction's efficiency. Common conditions include using potassium hydroxide with a phase-transfer catalyst or sodium hydride in an aprotic solvent like DMF or THF. researchgate.net This reaction introduces an alkyl group onto one of the nitrogen atoms of the benzimidazole ring.
N-Acylation: Similarly, N-acylation can be achieved by reacting the benzimidazole with acyl chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine. N-acylated and N-alkylated benzimidazoles are reported as novel agents that suppress the generation of prostaglandin E2. nih.gov
Table 2: Typical Conditions for N-Alkylation of Benzimidazole Derivatives
| Alkylating Agent | Base | Solvent | Catalyst | Reference |
|---|---|---|---|---|
| Alkyl Bromides (C3-C10) | 30% aq. KOH | Dichloromethane | Tetrabutylammonium hydrogen sulfate | researchgate.net |
| Benzyl Halides | Not specified | Not specified | Not specified |
Intramolecular and Intermolecular Cyclization Reactions Forming Fused Heterocycles
The bifunctional nature of 4-(1H-benzo[d]imidazol-2-yl)butan-2-one and its derivatives makes it an excellent precursor for constructing fused polycyclic systems.
Benzimidazole-fused seven-membered rings like oxazepines and triazepines are of significant interest in medicinal chemistry. The synthesis of benzimidazole-fused 1,4-oxazepines has been accomplished starting from N-alkylated benzimidazole precursors. This pathway typically involves N-alkylation followed by intramolecular cyclization, where a nucleophilic group on the N-alkyl side chain attacks an electrophilic center on the benzimidazole ring (or vice versa).
While direct synthesis from this compound is not explicitly detailed, analogous syntheses provide a clear blueprint. For example, a related N-alkylated benzimidazole-2-carboxaldehyde can be cyclized to form the oxazepine ring.
The synthesis of benzo[f] nih.govnih.govscispace.comtriazepine derivatives can be achieved through the condensation of o-phenylenediamine (B120857) with various reagents. nih.gov For instance, the reaction of o-phenylenediamine with amidinium salts can yield 2-phenyl-2,3-dihydro-1H-benzo[f] nih.govnih.govscispace.comtriazepine. nih.gov Another route involves the cyclization of 2-guanidinobenzimidazole with heteroaromatic aldehydes to form nih.govnih.govscispace.comTriazino[1,2-a]benzimidazole derivatives. nih.gov
The thiazolo[3,2-a]benzimidazole scaffold is a prominent heterocyclic system. A primary synthetic route involves the reaction of 2-mercaptobenzimidazole with ketones. nih.govresearchgate.net The direct reaction of 2-mercaptobenzimidazole with butan-2-one in acidified acetic acid has been shown to produce the corresponding 3-ethyl-3-methyl-thiazolo[3,2-a]benzimidazole in good yield. nih.govresearchgate.net This intermolecular condensation represents a straightforward method to utilize the butanone moiety for constructing this fused system.
Another established route is the reaction of 2-mercaptobenzimidazoles with α-haloketones. researchgate.net This suggests a two-step pathway for the title compound:
α-Halogenation: Bromination of the butanone moiety at the α-position (C3) to yield 4-(1H-benzo[d]imidazol-2-yl)-3-bromobutan-2-one.
Cyclization: Reaction of this α-haloketone intermediate with a sulfur nucleophile like thiourea or by forming a 2-mercaptobenzimidazole derivative and inducing intramolecular cyclization.
A novel route to 3-alkylthiazolo[3,2-a]benzimidazole derivatives involves preparing 4-alkyl-N-3-(2-aminophenyl)-thiazoline-2-thiones from 1,2-diaminobenzene, CS₂, and halogenoketones, which offers an alternative to the classical mercaptobenzimidazole methods. nih.gov
Table 3: Synthesis of Thiazolo[3,2-a]benzimidazoles from Ketones
| Ketone | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Acetone | 2-Mercaptobenzimidazole | Acidified Acetic Acid | 3,3-Dimethyl-thiazolo[3,2-a]benzimidazole | researchgate.net |
| Butanone | 2-Mercaptobenzimidazole | Acidified Acetic Acid | 3-Ethyl-3-methyl-thiazolo[3,2-a]benzimidazole | researchgate.net |
Aromatic Electrophilic and Nucleophilic Substitution on the Benzimidazole Ring
The benzimidazole core consists of a benzene (B151609) ring fused to an imidazole ring. The reactivity of this aromatic system towards substitution reactions is influenced by the electronic properties of both rings.
Electrophilic Aromatic Substitution: The benzene ring in benzimidazole is generally less reactive towards electrophilic substitution than benzene itself due to the electron-withdrawing nature of the fused imidazole ring. However, reactions such as nitration, halogenation, and sulfonation can occur, typically under more forcing conditions. quora.com The substitution pattern is directed by the existing substituents. The imidazole part of the molecule makes the benzene ring electron-rich, but the specific position of substitution (C4, C5, C6, or C7) depends on the reaction conditions and the directing influence of the 2-alkylbutanone substituent.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzimidazole ring is less common and generally requires the presence of strong electron-withdrawing groups (like a nitro group) and a good leaving group (like a halide) on the benzene portion of the molecule. nih.govresearchgate.net The parent this compound lacks these features, making direct SNAr reactions on its benzene ring unlikely without prior functionalization. However, intramolecular SNAr reactions have been reported where a nucleophile from a side chain displaces an activated nitro group on the benzimidazole ring. nih.gov
Advanced Spectroscopic and Crystallographic Elucidation of 4 1h Benzo D Imidazol 2 Yl Butan 2 One Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For analogues of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of a typical 2-substituted benzimidazole (B57391) reveals distinct signals for the aromatic protons of the benzimidazole ring and the protons of the aliphatic side chain. The aromatic region (typically δ 7.0-8.0 ppm) can be complex due to the coupling between adjacent protons. In solution, benzimidazole undergoes rapid N-H tautomerism, which can lead to a simplification of the spectrum, where the signals for chemically equivalent protons on the benzene (B151609) ring (e.g., H-4/H-7 and H-5/H-6) may appear as averaged, single peaks. arabjchem.org The N-H proton itself often appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm). For the butanone side chain, one would expect a singlet for the methyl protons (CH₃), and two triplets for the two methylene (B1212753) groups (CH₂), corresponding to the ethyl fragment attached to the benzimidazole core.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the butanone moiety is typically observed in the downfield region (δ 200-210 ppm). The C-2 carbon of the benzimidazole ring, being attached to two nitrogen atoms, appears at a characteristic downfield shift (around δ 150-155 ppm). rsc.org Aromatic carbons resonate in the δ 110-145 ppm range. Similar to ¹H NMR, fast tautomeric exchange in solution can result in fewer signals than expected, with pairs of carbons (C-4/C-7, C-5/C-6, and C-3a/C-7a) becoming chemically equivalent and showing averaged chemical shifts. arabjchem.orgmdpi.com
Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for a this compound Analogue
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| CH₃ (Ketone) | ~2.2 | Singlet |
| CH₂ (adjacent to C=O) | ~2.9 | Triplet |
| CH₂ (adjacent to ring) | ~3.1 | Triplet |
| Aromatic H (H-5, H-6) | ~7.2-7.4 | Multiplet |
| Aromatic H (H-4, H-7) | ~7.5-7.7 | Multiplet |
| N-H | ~12.0 | Broad Singlet |
Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Analogue
| Carbon Assignment | Expected Chemical Shift (ppm) |
| CH₃ (Ketone) | ~30 |
| CH₂ (adjacent to C=O) | ~45 |
| CH₂ (adjacent to ring) | ~28 |
| C-5, C-6 | ~122 |
| C-4, C-7 | ~115 |
| C-3a, C-7a | ~138 |
| C-2 | ~152 |
| C=O | ~208 |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In benzimidazole analogues, a characteristic broad absorption band is observed in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration, often indicating hydrogen bonding. researchgate.net The stretching vibration for the C=O group of the ketone is expected to appear as a strong, sharp band around 1715 cm⁻¹. nist.gov Other significant peaks include the C=N stretching of the imidazole (B134444) ring around 1620-1630 cm⁻¹ and aromatic C-H stretching vibrations just above 3000 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Benzimidazole and its derivatives typically exhibit two main absorption bands in the UV region. These correspond to π→π* transitions within the conjugated benzimidazole ring system. For substituted benzimidazoles, these bands are generally found around 245 nm and 270-285 nm. researchgate.netmdpi.com The exact position and intensity of these bands can be influenced by the nature of the substituent at the C-2 position and the solvent used.
Interactive Data Table: Characteristic IR Absorption Bands for this compound Analogues
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200-3400 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| C=O (Ketone) | Stretch | ~1715 (strong, sharp) |
| C=N (Imidazole) | Stretch | ~1625 |
| C=C (Aromatic) | Stretch | 1450-1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the spectrum of this compound (MW: 188.23 g/mol ) would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 188. The fragmentation pattern would provide structural information. Key fragmentation pathways for ketones involve alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group). libretexts.orgdocbrown.info This would lead to the formation of an acylium ion [CH₃CO]⁺ at m/z = 43 (often the base peak) and a fragment corresponding to the loss of an acetyl group [M - 43]⁺ at m/z = 145. Another expected fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available, though alpha-cleavage is often dominant for simple ketones. miamioh.edu Cleavage of the bond between the benzimidazole ring and the side chain could also occur, leading to a benzimidazolyl-methyl cation at m/z = 131.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For a compound with the formula C₁₁H₁₂N₂O, HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. For example, the calculated exact mass for [C₁₁H₁₂N₂O + H]⁺ is 189.1022, and HRMS analysis would be expected to find a value within a very small tolerance (e.g., ± 5 ppm). rsc.org
Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 188 | [C₁₁H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 145 | [M - CH₃CO]⁺ | Alpha-cleavage (loss of acetyl radical) |
| 131 | [C₈H₇N₂]⁺ | Cleavage of C-C bond adjacent to the ring |
| 43 | [CH₃CO]⁺ | Alpha-cleavage |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related benzimidazole analogues provides significant insight into the expected solid-state features. nih.govlew.roresearchgate.net
The benzimidazole ring system is expected to be essentially planar. In the solid state, one specific tautomer (1H) will be "frozen" in the crystal lattice. A key feature of benzimidazole crystal structures is the presence of extensive intermolecular hydrogen bonding. Typically, the N-H group of one molecule acts as a hydrogen bond donor to the imine nitrogen (C=N) of a neighboring molecule, leading to the formation of infinite chains or other supramolecular assemblies. nih.gov The butanone side chain will adopt a specific conformation, and its carbonyl oxygen may also participate in weaker C-H···O hydrogen bonds.
Interactive Data Table: Typical Crystallographic Parameters for a Benzimidazole Analogue
| Parameter | Typical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P2₁/n, or Pbca |
| N-H···N bond distance | ~2.8 - 3.0 Å |
| C=N bond length | ~1.32 Å |
| C-N bond length | ~1.38 Å |
| Benzimidazole Dihedral Angle | < 5° (nearly planar) |
Advanced Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR, Raman)
2D NMR Spectroscopy: For complex benzimidazole analogues, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY: Establishes ¹H-¹H coupling correlations, helping to identify adjacent protons, for example, within the butanone side chain and the aromatic ring.
HSQC: Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular structure, for instance, connecting the side chain to the C-2 position of the benzimidazole ring.
Solid-State NMR (ssNMR): This technique provides information about the structure in the solid state. A key advantage of ssNMR for benzimidazoles is that the rapid tautomerism observed in solution is suppressed in the solid state. This allows for the characterization of the specific, single tautomer present in the crystal, resolving the separate signals for C-4/C-7 and C-5/C-6 that are averaged in solution.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and provides information on molecular vibrations. For benzimidazole systems, it is particularly sensitive to the vibrations of the aromatic ring framework. The technique is useful for studying molecular interactions and can be applied to solid samples with minimal preparation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one and its derivatives?
- Methodology : The synthesis typically involves condensation reactions of benzimidazole precursors with ketones. For example:
- Step 1 : React 1H-benzimidazole with acetyl chloride under reflux conditions (2 hours) to yield intermediates like 1-(1H-benzimidazol-2-yl)ethanone .
- Step 2 : Further functionalization via hydrazine hydrate in methanol introduces hydrazinyl groups, as seen in the synthesis of 2-hydrazinyl-1H-benzo[d]imidazole .
- Step 3 : Condensation with aromatic aldehydes/ketones in glacial acetic acid produces target derivatives .
Q. How can elemental analysis and spectroscopic techniques confirm the structure of benzimidazole derivatives?
- Elemental Analysis : Validate molecular formulas by comparing experimental vs. theoretical C, H, N percentages. Acceptable deviations are within ±0.4% .
- Spectroscopy :
- IR : Look for S-H (2634 cm⁻¹) and N-H (3395 cm⁻¹) stretches in intermediates .
- ¹H-NMR : Key signals include δ12.31 (S-H) and δ10.93 (N-H) for benzimidazole-thiol derivatives .
- 13C-NMR : Peaks at δ151.93 (N=C-N) confirm benzimidazole ring integrity .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data during characterization of substituted benzimidazole derivatives?
- Approach :
- Cross-Validation : Compare data across techniques (e.g., IR vs. NMR) to confirm functional groups .
- Crystallography : Single-crystal X-ray diffraction (as in dimethylformamide solvates) resolves ambiguous structural features .
- Dynamic Adjustments : Modify reaction conditions (e.g., temperature, solvent) to reduce byproducts causing spectral noise .
Q. How can computational methods complement experimental data in predicting reactivity?
- Tools :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .
- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., anticonvulsant receptors) .
Q. What experimental design considerations are critical when assessing biological activity?
- Design :
- Positive/Negative Controls : Include reference compounds (e.g., carbamazepine for anticonvulsant assays) .
- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 10⁻⁶–10⁻³ M) to determine IC₅₀ values .
- Matrix Stabilization : Prevent organic degradation in bioassays by cooling samples during prolonged experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
